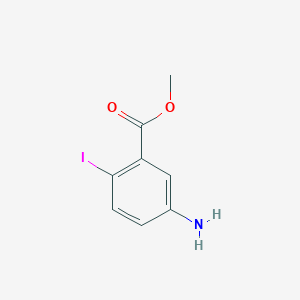

Methyl 5-amino-2-iodobenzoate

Description

BenchChem offers high-quality Methyl 5-amino-2-iodobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-amino-2-iodobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-amino-2-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8INO2/c1-12-8(11)6-4-5(10)2-3-7(6)9/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZYYAXWPUHHYDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 5-amino-2-iodobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-amino-2-iodobenzoate (CAS 1065102-79-5) is a strategically important bifunctional aromatic compound, serving as a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring an activating amino group, a reactive iodo moiety, and an ester, makes it a highly valuable intermediate in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a particular focus on its role in palladium-catalyzed cross-coupling reactions for drug discovery and material science. Detailed protocols, safety information, and mechanistic insights are presented to equip researchers with the practical knowledge required for its effective utilization.

Chapter 1: Introduction to Methyl 5-amino-2-iodobenzoate

Methyl 5-amino-2-iodobenzoate is a substituted aniline derivative whose value is derived from its distinct reactive sites. The ortho-iodo substituent is an excellent leaving group, particularly in transition metal-catalyzed reactions, while the meta-amino group can be readily functionalized or used to modulate electronic properties. This combination allows for sequential and site-selective modifications, a crucial strategy in multi-step synthesis.

Chemical Identity

| Identifier | Value |

| CAS Number | 1065102-79-5[1] |

| IUPAC Name | methyl 5-amino-2-iodobenzoate |

| Molecular Formula | C₈H₈INO₂[1] |

| Molecular Weight | 277.06 g/mol [1] |

| InChI Key | MZYYAXWPUHHYDZ-UHFFFAOYSA-N |

| SMILES | O=C(OC)C1=CC(N)=CC=C1I[1] |

Physicochemical Properties

This compound is typically a liquid or a solid with a low melting point, depending on purity. It is crucial to store it under recommended conditions to maintain its stability.

| Property | Value | Source |

| Physical Form | Liquid | |

| Purity | ≥98% | |

| Storage Temperature | 2-8°C, sealed in dry, dark place |

Significance in Medicinal Chemistry and Organic Synthesis

The significance of Methyl 5-amino-2-iodobenzoate lies in its bifunctional nature, which provides multiple reactive sites for building complex molecules.[2] The carbon-iodine bond is particularly susceptible to oxidative addition in palladium catalytic cycles, making it a prime substrate for a wide array of cross-coupling reactions.[2][3] These reactions are foundational in modern drug discovery for creating new carbon-carbon and carbon-heteroatom bonds.[2] The amino group offers a secondary, distinct point for modification, such as acylation or alkylation, allowing for the synthesis of diverse chemical libraries for screening.[2] This strategic placement of functional groups makes it an invaluable precursor for novel bioactive compounds in medicinal chemistry and functional materials in material science.[2][4]

Chapter 2: Synthesis and Characterization

While commercially available from various suppliers, understanding the synthesis of Methyl 5-amino-2-iodobenzoate provides insight into potential impurities and reaction byproducts. The most common route involves the direct iodination of a methyl 5-aminobenzoate precursor.

Generalized Synthetic Workflow

The synthesis typically involves the electrophilic iodination of methyl 5-aminobenzoate. The amino group is a strong activating group and directs electrophiles to the ortho and para positions. As the para position is blocked, iodination occurs at one of the ortho positions. N-Iodosuccinimide (NIS) in an acidic medium like acetic acid is a common and effective iodinating agent for this transformation.

Caption: Generalized workflow for the synthesis of Methyl 5-amino-2-iodobenzoate.

Step-by-Step Synthesis Protocol

This protocol is adapted from a general procedure for the iodination of substituted anilines.[5]

-

Dissolution: Dissolve the starting material, methyl 5-aminobenzoate, in concentrated acetic acid in a round-bottom flask.

-

Addition of Iodinating Agent: Add N-Iodosuccinimide (NIS) portion-wise to the solution while stirring. The reaction is typically run at or slightly above room temperature.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Once complete, carefully pour the reaction mixture into a beaker containing ice and a saturated solution of sodium bicarbonate to neutralize the acetic acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent, such as ethyl acetate.

-

Washing: Wash the combined organic layers with brine to remove residual water and salts.

-

Drying and Concentration: Dry the organic phase over an anhydrous salt (e.g., magnesium sulfate), filter, and concentrate the solvent under reduced pressure to yield the crude product.[5]

-

Purification: Purify the crude product using column chromatography on silica gel to obtain the final, high-purity Methyl 5-amino-2-iodobenzoate.

Characterization

The identity and purity of the synthesized compound are confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra provide definitive structural confirmation. Spectroscopic data for this compound is available in chemical databases for comparison.[6]

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful iodination.

-

Infrared (IR) Spectroscopy: Shows characteristic peaks for the amine (N-H stretch), ester (C=O stretch), and aromatic functionalities.

Chapter 3: Core Applications in Drug Discovery and Synthesis

The true utility of Methyl 5-amino-2-iodobenzoate is realized in its application as a versatile synthetic intermediate.

Palladium-Catalyzed Cross-Coupling Reactions

Aryl iodides are highly reactive substrates for palladium-catalyzed cross-coupling reactions due to the relative weakness of the C-I bond, which facilitates the initial oxidative addition step. This makes the compound an ideal partner for Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions.[2][3]

Caption: Simplified catalytic cycle for a Suzuki cross-coupling reaction.

Representative Protocol: Suzuki Coupling

The Suzuki coupling reaction forms a new carbon-carbon bond between the aryl iodide and a boronic acid derivative.

-

Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), combine Methyl 5-amino-2-iodobenzoate, the desired arylboronic acid (1.1 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like toluene or dioxane and water.

-

Heating: Heat the reaction mixture to a temperature between 80-110°C and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Purification: Wash, dry, and concentrate the organic phase. Purify the resulting crude solid or oil via column chromatography or recrystallization to yield the biaryl product.

The ability to perform these coupling reactions makes the title compound a key building block for synthesizing complex scaffolds found in many pharmaceutical agents.[4][7]

Chapter 4: Safety, Handling, and Storage

Proper handling and storage are critical to ensure lab safety and maintain the integrity of the compound.

Hazard Identification

Methyl 5-amino-2-iodobenzoate is classified as hazardous. Users must consult the Safety Data Sheet (SDS) before handling.[8]

| Hazard Information | Details |

| GHS Pictogram | GHS07 (Exclamation mark) |

| Signal Word | Warning |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |

| Precautionary Statements | P261, P280, P301+P312, P302+P352, P305+P351+P338 |

Laboratory Handling and PPE

-

Engineering Controls: Always handle this chemical in a well-ventilated laboratory fume hood to avoid inhalation of vapors.[8]

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage and Stability

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and dark place. Recommended storage is at 2-8°C.

-

Stability: The compound is stable under recommended storage conditions.[8]

-

Incompatibilities: Avoid strong oxidizing agents and strong bases.[8]

Chapter 5: Future Outlook

Methyl 5-amino-2-iodobenzoate will likely remain a valuable tool in synthetic chemistry. Its utility will continue to expand as new cross-coupling methodologies are developed. Its application in the synthesis of novel organic electronic materials, specialized polymers, and agrochemicals represents a growing area of research beyond its traditional role in pharmaceuticals.[3][7][10] The strategic placement of its functional groups ensures its continued relevance for creating complex and high-value molecules.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Methyl 5-Chloro-2-Iodobenzoate in Advancing Chemical Synthesis and Product Development. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Applications of Methyl 5-Chloro-2-Iodobenzoate in Diverse Chemical Fields. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Methyl 5-Chloro-2-Iodobenzoate: A Versatile Intermediate for Pharmaceutical and Material Science Applications. [Link]

Sources

- 1. appchemical.com [appchemical.com]

- 2. Methyl 5-amino-2-iodobenzoate | 1065102-79-5 | Benchchem [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. METHYL 2-AMINO-5-BROMO-3-IODOBENZOATE synthesis - chemicalbook [chemicalbook.com]

- 6. Methyl 5-aMino-2-iodobenzoate(1065102-79-5) 1H NMR spectrum [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. lgcstandards.com [lgcstandards.com]

- 9. fishersci.com [fishersci.com]

- 10. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Physical Properties of Methyl 5-amino-2-iodobenzoate

Introduction: A Tale of Two Isomers

Methyl 5-amino-2-iodobenzoate (CAS No. 1065102-79-5) is an aromatic iodo-amine compound with significant potential as a building block in synthetic organic chemistry, particularly in the development of novel pharmaceuticals and advanced materials. Its strategic placement of amino, iodo, and methyl ester functional groups allows for a wide array of chemical transformations.

It is critically important for researchers to distinguish this compound from its more commonly available and documented isomer, Methyl 2-amino-5-iodobenzoate (CAS No. 77317-55-6). The positional difference of the amino and iodo groups on the benzene ring dramatically influences the compound's chemical reactivity and physical properties. This guide focuses exclusively on the Methyl 5-amino-2-iodobenzoate isomer.

Due to the relative novelty and lower commercial availability of Methyl 5-amino-2-iodobenzoate, comprehensive, experimentally verified physical property data is not as prevalent in the literature. This guide presents the known information and provides robust, standardized protocols for researchers to determine the key physical characteristics in their own laboratories.

Section 1: Physicochemical and Spectroscopic Profile

The fundamental properties of a compound are dictated by its molecular structure. The presence of a heavy iodine atom, a polar amino group capable of hydrogen bonding, and a methyl ester group all contribute to the physical characteristics of Methyl 5-amino-2-iodobenzoate.

Known and Predicted Physical Properties

The following table summarizes the available data for Methyl 5-amino-2-iodobenzoate. It is noteworthy that some suppliers list the physical form as a liquid, which warrants careful experimental verification, as substituted benzoic acid derivatives are often crystalline solids at room temperature.

| Property | Value | Source(s) |

| CAS Number | 1065102-79-5 | [1][2] |

| Molecular Formula | C₈H₈INO₂ | [2] |

| Molecular Weight | 277.06 g/mol | [2] |

| Physical Form | Reported as Liquid; requires verification | |

| Purity | ≥95% | |

| Melting Point | Data not available; experimental determination required | |

| Boiling Point | Data not available; experimental determination required | |

| Solubility | Data not available; experimental determination required | |

| Storage | 2-8°C, Keep in dark place, sealed in dry |

Spectroscopic Signature

Spectroscopic analysis is essential for confirming the structure and purity of the compound. Based on its functional groups, the following spectral characteristics are expected.[3]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum will show distinct signals for the aromatic protons, the amine (-NH₂) protons, and the methyl ester (-OCH₃) protons. The aromatic protons will exhibit a specific splitting pattern based on their positions relative to the iodo and amino groups.

-

IR (Infrared) Spectroscopy: Key absorption bands will confirm the presence of functional groups:

-

N-H stretching from the primary amine (typically two bands in the 3300-3500 cm⁻¹ region).

-

C=O stretching from the ester group (strong absorption around 1700-1730 cm⁻¹).

-

C-O stretching from the ester (in the 1100-1300 cm⁻¹ region).

-

Aromatic C-H and C=C absorptions.

-

-

MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z ≈ 277). The isotopic pattern will be characteristic of a molecule containing one iodine atom.

Section 2: Experimental Determination of Physical Properties

Given the sparse data for this specific isomer, direct experimental measurement is the most trustworthy approach. The following protocols are designed to be self-validating and are standard practice in organic chemistry research.

Workflow for Physical Characterization

Sources

An In-depth Technical Guide to Methyl 5-amino-2-iodobenzoate: A Key Intermediate in Modern Synthesis

Abstract

Methyl 5-amino-2-iodobenzoate is a strategically important chemical intermediate, finding extensive application in the realms of pharmaceutical research and materials science. Its unique trifunctionalized aromatic structure, featuring an amine, an iodo group, and a methyl ester, offers a versatile platform for the construction of complex molecular architectures. The pronounced reactivity of the carbon-iodine bond in palladium-catalyzed cross-coupling reactions, coupled with the synthetic utility of the amino moiety, makes this compound a valuable building block for drug discovery and the development of novel functional materials. This guide provides a comprehensive overview of the chemical and physical properties of Methyl 5-amino-2-iodobenzoate, a detailed synthesis protocol with mechanistic insights, in-depth spectral analysis, and a discussion of its applications, grounded in authoritative references.

Introduction: The Strategic Importance of Methyl 5-amino-2-iodobenzoate

In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient and successful construction of target molecules. Methyl 5-amino-2-iodobenzoate (CAS No. 1065102-79-5) has emerged as a bifunctional molecule of significant interest, offering multiple reactive sites for the elaboration of more complex structures.[1] The presence of an iodine atom at the C-2 position is a key feature, as iodine is an excellent leaving group, facilitating a wide array of cross-coupling reactions that are fundamental to modern organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.[1] The high reactivity of aryl iodides in palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig couplings is particularly noteworthy.[1]

Simultaneously, the amino group at the C-5 position provides a distinct and versatile reactive handle. This primary amine can undergo a variety of chemical transformations, including N-alkylation, N-acylation, and diazotization, which allows for the introduction of a diverse range of other functional groups.[1] This multi-faceted reactivity profile positions Methyl 5-amino-2-iodobenzoate as a critical intermediate in the synthesis of pharmaceuticals, particularly in the development of agents targeting cancer and inflammatory diseases, as well as in the creation of advanced organic electronic materials.[2][3]

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a chemical is a prerequisite for its effective and safe utilization in a research or industrial setting.

| Property | Value | Source |

| CAS Number | 1065102-79-5 | |

| Molecular Formula | C₈H₈INO₂ | |

| Molecular Weight | 277.06 g/mol | |

| Appearance | Cream to pinkish crystalline solid | |

| Melting Point | 80-89 °C | |

| Purity | ≥ 98% (GC) | |

| Synonyms | Methyl 5-iodoanthranilate, 4-Iodo-2-(methoxycarbonyl)aniline |

Safety and Handling:

Methyl 5-amino-2-iodobenzoate should be handled in accordance with standard laboratory safety procedures. It is advisable to work in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves and safety glasses. In case of contact with skin or eyes, rinse immediately with plenty of water. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier. Store the compound in a cool, dry, and dark place to maintain its stability.[2]

Synthesis of Methyl 5-amino-2-iodobenzoate: A Mechanistic Approach

The synthesis of Methyl 5-amino-2-iodobenzoate can be strategically approached through a two-step process starting from methyl anthranilate. This involves an electrophilic iodination of the aromatic ring followed by diazotization of the amino group and subsequent Sandmeyer-type iodination. A more direct approach involves the direct iodination of methyl 5-aminobenzoate. A plausible and efficient laboratory-scale synthesis is outlined below, drawing upon established methodologies for the iodination of related anthranilic acid derivatives.

Overall Synthesis Pathway

Caption: A general scheme for the synthesis of Methyl 5-amino-2-iodobenzoate via iodination of methyl anthranilate.

Mechanistic Insights

The introduction of an iodine atom onto the electron-rich aromatic ring of methyl anthranilate proceeds via an electrophilic aromatic substitution mechanism. The amino group is a strongly activating, ortho-, para-directing group. Therefore, the iodine electrophile will preferentially substitute at the para position (C5) relative to the amino group. The use of reagents like iodine monochloride (ICl) or N-Iodosuccinimide (NIS) in a suitable solvent such as acetic acid provides the electrophilic iodine species required for the reaction.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from the synthesis of analogous compounds.

Step 1: Iodination of Methyl Anthranilate

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methyl anthranilate (1 equivalent) in glacial acetic acid.

-

Cool the solution in an ice bath to 0-5 °C.

-

Prepare a solution of N-Iodosuccinimide (NIS) (1.1 equivalents) in glacial acetic acid.

-

Add the NIS solution dropwise to the stirred solution of methyl anthranilate over a period of 30-60 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Pour the reaction mixture into a beaker containing ice-water and stir until a precipitate forms.

-

Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove acetic acid and any unreacted NIS.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford pure Methyl 5-amino-2-iodobenzoate as a crystalline solid.

Spectroscopic Characterization

The structural elucidation of Methyl 5-amino-2-iodobenzoate is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available, fully assigned NMR spectrum is not readily accessible, the expected chemical shifts and multiplicities can be predicted based on the structure and data from analogous compounds.

¹H NMR (Predicted):

-

Aromatic Protons: Three distinct signals in the aromatic region (δ 6.5-8.0 ppm). The proton ortho to the iodine (H-3) would likely appear as a doublet. The proton between the amino and iodo groups (H-4) would appear as a doublet of doublets. The proton ortho to the amino group (H-6) would appear as a doublet.

-

Amino Protons: A broad singlet in the region of δ 4.0-6.0 ppm, the chemical shift of which is dependent on the solvent and concentration.

-

Methyl Protons: A sharp singlet around δ 3.8-3.9 ppm corresponding to the methyl ester protons.

¹³C NMR (Predicted):

-

Carbonyl Carbon: A signal in the downfield region, typically around δ 165-170 ppm.

-

Aromatic Carbons: Six distinct signals in the aromatic region (δ 90-150 ppm). The carbon bearing the iodine (C-2) would be significantly shielded, appearing at a lower chemical shift (around δ 90-100 ppm). The carbon attached to the amino group (C-5) would also be shielded. The remaining aromatic carbons would resonate at predictable chemical shifts based on substituent effects.

-

Methyl Carbon: A signal around δ 50-55 ppm for the methyl ester carbon.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides valuable information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H stretching vibrations of the primary amine |

| ~3050 | Medium | Aromatic C-H stretching |

| ~2950 | Medium | Aliphatic C-H stretching of the methyl group |

| ~1700 | Strong, Sharp | C=O stretching of the ester carbonyl group |

| 1600-1450 | Medium to Strong | C=C stretching vibrations of the aromatic ring |

| ~1250 | Strong | C-O stretching of the ester |

| Below 600 | Weak to Medium | C-I stretching vibration |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would be expected to show a prominent molecular ion peak (M⁺) at m/z = 277, corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 246, and the loss of the entire ester group (-COOCH₃) to give a fragment at m/z = 218.

Applications in Pharmaceutical and Materials Science

The synthetic utility of Methyl 5-amino-2-iodobenzoate is well-established, serving as a key building block in the synthesis of a variety of complex organic molecules.

Pharmaceutical Synthesis

This compound is a valuable precursor for the synthesis of biologically active molecules. The iodo and amino groups provide orthogonal reactive sites that can be selectively functionalized. For instance, the iodine atom can participate in palladium-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, while the amino group can be acylated, alkylated, or converted to other functionalities. While a direct synthesis of a marketed drug from this specific starting material is not prominently documented in publicly available literature, the broader class of 3-amino-5-halo-2-iodobenzoates are recognized as versatile starting materials in pharmaceutical synthesis.[4][5] For example, related iodinated anthranilate derivatives are key intermediates in the synthesis of various kinase inhibitors used in oncology.

Materials Science

In the field of materials science, Methyl 5-amino-2-iodobenzoate and its derivatives are utilized in the synthesis of functional organic materials. The ability to introduce various substituents onto the aromatic ring via cross-coupling reactions allows for the fine-tuning of the electronic and photophysical properties of the resulting molecules. This makes them attractive for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other organic electronic devices.

Conclusion

Methyl 5-amino-2-iodobenzoate is a chemical intermediate of considerable strategic value. Its well-defined chemical structure, coupled with its versatile reactivity, provides a robust platform for the synthesis of a wide range of complex organic molecules. A comprehensive understanding of its synthesis, spectroscopic properties, and applications is essential for researchers and professionals in the fields of drug discovery and materials science. This guide has provided an in-depth overview of these key aspects, underscoring the importance of this compound as a cornerstone in modern organic synthesis.

References

-

Methyl 5-Chloro-2-Iodobenzoate: A Versatile Intermediate for Pharmaceutical and Material Science Applications. (2025-12-28). [Link]

-

Development of Synthetic Route for 3‐Amino‐5‐halo‐2‐iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis. ResearchGate. [Link]

-

Development of Synthetic Route for 3-Amino-5-halo-2-iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis. Korea University Pure. [Link]

Sources

Foreword: The Strategic Importance of Methyl 5-amino-2-iodobenzoate

An In-depth Technical Guide to the Synthesis of Methyl 5-amino-2-iodobenzoate

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

In the landscape of modern medicinal chemistry and materials science, the strategic value of a molecular scaffold is measured by its versatility and the efficiency with which it can be synthesized. Methyl 5-amino-2-iodobenzoate stands out as a pivotal building block. Its trifunctional nature—an aromatic amine, a methyl ester, and an aryl iodide—offers a rich platform for molecular elaboration. The amine serves as a nucleophile or a precursor to a diazonium salt, the ester provides a handle for hydrolysis or amidation, and the aryl iodide is exceptionally reactive in cross-coupling reactions, a cornerstone of modern drug discovery.[1][2]

This guide provides a detailed examination of the primary synthetic pathways to this valuable intermediate. It is structured not as a rigid protocol, but as a strategic manual, explaining the chemical logic behind each step to empower researchers to adapt and optimize these methods for their specific applications.

Primary Synthesis Strategy: A Two-Stage Approach via Nitro-Reduction

The most reliable and widely applicable synthesis of Methyl 5-amino-2-iodobenzoate proceeds through a two-step sequence starting from the commercially available precursor, 2-iodo-5-nitrobenzoic acid. This pathway is favored for its high yields, operational simplicity, and the avoidance of hazardous reagents often associated with direct iodination of aniline derivatives.

The overall transformation is conceptually straightforward:

-

Esterification: Protection of the carboxylic acid as a methyl ester.

-

Reduction: Selective reduction of the nitro group to the target amine.

Caption: Primary two-step synthesis pathway to the target compound.

Part 1: Synthesis of the Key Intermediate: Methyl 2-iodo-5-nitrobenzoate

The initial step involves the conversion of the carboxylic acid to its corresponding methyl ester. This is a classic Fischer esterification, an acid-catalyzed equilibrium process.

Causality Behind the Experimental Choices:

-

Reagents: Methanol serves as both the solvent and the reactant. A strong mineral acid, typically sulfuric acid (H₂SO₄), is used in catalytic amounts. The acid's role is to protonate the carbonyl oxygen of the carboxylic acid, which dramatically increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic methanol.[3]

-

Reaction Conditions: The reaction is typically heated to reflux to increase the reaction rate and to help drive the equilibrium toward the product side by removing the water byproduct, although in many setups the sheer excess of methanol is sufficient.

Experimental Protocol: Fischer Esterification

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-iodo-5-nitrobenzoic acid (1.0 eq).

-

Reagent Addition: Add a significant excess of methanol (e.g., 10-20 mL per gram of starting material) to serve as the solvent and reagent.

-

Catalyst Addition: Slowly and carefully, add concentrated sulfuric acid (H₂SO₄) dropwise, typically 2-5 mol% relative to the carboxylic acid.

-

Heating: Heat the mixture to a gentle reflux and maintain for 2-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Slowly pour the mixture into a beaker containing ice water. c. Neutralize the solution carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases and the pH is neutral (~7). The product will precipitate as a solid. d. Isolate the solid product by vacuum filtration, washing thoroughly with cold water. e. Dry the isolated solid under vacuum. The product, methyl 2-iodo-5-nitrobenzoate, is typically obtained as a pale yellow solid and is often of sufficient purity for the next step.

| Reagent | Molar Eq. | Purpose |

| 2-Iodo-5-nitrobenzoic Acid | 1.0 | Starting Material |

| Methanol (CH₃OH) | Large Excess | Reagent & Solvent |

| Sulfuric Acid (H₂SO₄) | 0.02 - 0.05 | Acid Catalyst |

Part 2: Reduction of the Nitro Group to Form Methyl 5-amino-2-iodobenzoate

The final step is the selective reduction of the aromatic nitro group to an amine. This is a critical transformation, and several reliable methods are available. The choice of method often depends on laboratory equipment availability, scale, and cost considerations. The aryl iodide and ester functionalities are stable under these conditions.

Method A: Catalytic Hydrogenation

This is a clean, high-yielding method that produces minimal waste.

-

Causality: A heterogeneous catalyst, typically palladium on an activated carbon support (Pd/C), facilitates the reaction between hydrogen gas and the nitro group. The reaction occurs on the surface of the catalyst.[4][5]

Experimental Protocol: Catalytic Hydrogenation

-

Vessel Preparation: In a suitable hydrogenation vessel (e.g., a Parr shaker bottle), dissolve methyl 2-iodo-5-nitrobenzoate (1.0 eq) in a solvent such as methanol or ethyl acetate.

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol% Pd) to the solution. The catalyst is often added as a slurry in the reaction solvent to prevent ignition.

-

Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 30-50 psi).

-

Reaction: Agitate the mixture at room temperature for 2-6 hours, or until hydrogen uptake ceases. Monitor by TLC for the disappearance of the starting material.

-

Work-up and Isolation: a. Carefully vent the hydrogen gas and purge the vessel with nitrogen. b. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with fresh solvent. c. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. d. The resulting solid can be recrystallized (e.g., from ethanol/water) to yield pure methyl 5-amino-2-iodobenzoate.

Method B: Reduction with Tin(II) Chloride

This is a classic, robust, and cost-effective method for nitro group reduction.[5]

-

Causality: Tin(II) chloride (SnCl₂) acts as a single-electron reducing agent in the presence of a proton source (concentrated HCl). The tin is oxidized from Sn(II) to Sn(IV) while the nitro group is reduced.

Experimental Protocol: SnCl₂ Reduction

-

Reaction Setup: To a round-bottom flask, add methyl 2-iodo-5-nitrobenzoate (1.0 eq) and ethanol or ethyl acetate.

-

Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, ~4-5 eq) to the mixture.

-

Acidification: Slowly add concentrated hydrochloric acid (HCl). The reaction is often exothermic.

-

Heating: Heat the reaction mixture to 50-70 °C and stir for 1-3 hours until TLC analysis indicates complete consumption of the starting material.

-

Work-up and Isolation: a. Cool the reaction mixture in an ice bath. b. Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) to neutralize the acid and precipitate tin salts (as tin hydroxides). Be cautious of gas evolution. c. Extract the product into an organic solvent like ethyl acetate (3x). d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. e. Remove the solvent under reduced pressure to yield the crude product, which can be purified by recrystallization.

| Reagent (Method A) | Molar Eq. | Purpose |

| Methyl 2-iodo-5-nitrobenzoate | 1.0 | Substrate |

| 10% Palladium on Carbon | 0.01 - 0.05 | Catalyst |

| Hydrogen (H₂) | Excess | Reducing Agent |

| Reagent (Method B) | Molar Eq. | Purpose |

| Methyl 2-iodo-5-nitrobenzoate | 1.0 | Substrate |

| Tin(II) Chloride Dihydrate | 4.0 - 5.0 | Reducing Agent |

| Concentrated HCl | Excess | Proton Source |

Alternative Synthesis Strategy: The Sandmeyer Reaction

An alternative approach begins with an amino-substituted precursor, such as 5-aminobenzoic acid. The Sandmeyer reaction provides a powerful method for converting an aryl amine into an aryl halide via a diazonium salt intermediate.[6][7][8] While effective, this method involves the generation of potentially unstable diazonium salts and requires careful temperature control.

The pathway involves:

-

Esterification: Conversion of 5-aminobenzoic acid to methyl 5-aminobenzoate.

-

Diazotization: Formation of the diazonium salt from the amine.

-

Iodination: Displacement of the diazonium group with iodide.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Methyl 5-amino-2-iodobenzoate | 1065102-79-5 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. 3-Iodo-2-methyl-5-nitrobenzoic acid | 1005499-46-6 | Benchchem [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. Sandmeyer Reaction [organic-chemistry.org]

- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Synthesis Landscape: A Technical Safety Guide to Methyl 5-amino-2-iodobenzoate

For Researchers, Scientists, and Drug Development Professionals

Methyl 5-amino-2-iodobenzoate, a key building block in medicinal chemistry and materials science, offers a unique combination of functionalities for complex molecular synthesis.[1] Its structure, featuring an aromatic amine, a methyl ester, and an iodine substituent, makes it a versatile intermediate for creating novel pharmaceuticals, particularly anti-inflammatory and antimicrobial agents.[1] However, the very reactivity that makes this compound valuable necessitates a thorough and nuanced understanding of its safety profile. This guide provides an in-depth, technically-grounded framework for the safe handling, storage, and emergency management of Methyl 5-amino-2-iodobenzoate, moving beyond a standard Safety Data Sheet (SDS) to explain the why behind the protocols.

Section 1: Chemical and Physical Identity

A foundational element of safe laboratory practice is a comprehensive understanding of the substance's intrinsic properties. These characteristics dictate its behavior under various conditions and inform the necessary handling and storage protocols.

Synonyms and Identification: It is crucial to recognize this compound by its various synonyms to ensure accurate hazard assessment across different suppliers and literature. Common synonyms include Methyl 2-amino-5-iodobenzoate, 5-Iodoanthranilic acid methyl ester, and 4-Iodo-2-(methoxycarbonyl)aniline.[1][2][3]

| Property | Value | Source |

| CAS Number | 77317-55-6 | [1][2][3][4] |

| Molecular Formula | C₈H₈INO₂ | [1][3] |

| Molecular Weight | 277.06 g/mol | [1][3] |

| Appearance | Cream to pinkish or white to yellow crystalline solid/powder | [1] |

| Melting Point | 80-89 °C | [1] |

| Purity | Typically ≥98% (by GC) | [1] |

Section 2: Hazard Analysis and GHS Classification

Methyl 5-amino-2-iodobenzoate is classified as a hazardous substance. The Globally Harmonized System (GHS) provides a universal framework for understanding these risks. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[5][6]

GHS Hazard Statements:

-

H315: Causes skin irritation. [5][6] The aromatic amine functionality can be irritating to dermal tissues upon contact.

-

H319: Causes serious eye irritation. [5][6] Particulate matter can cause significant mechanical and chemical irritation to the eyes.

-

H335: May cause respiratory irritation. [5][6] Inhalation of the dust can irritate the mucous membranes and upper respiratory tract.

Signal Word: Warning[5]

Pictogram:

Section 3: Proactive Safety: Handling and Storage Protocols

The causality behind stringent handling protocols is the prevention of aerosolization and direct contact with the solid compound. As a fine powder, its dust can be easily inhaled or settle on surfaces, leading to unintentional exposure.

Handling:

-

Ventilation is Key: All handling of Methyl 5-amino-2-iodobenzoate should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation risk.[5][7]

-

Avoid Dust Generation: Use appropriate techniques to minimize the creation of dust when transferring the material. Avoid dry sweeping of spills.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, as detailed in Section 4.[5]

-

Hygiene Practices: Wash hands thoroughly with soap and water after handling.[5][7] Do not eat, drink, or smoke in the laboratory.

Storage:

-

Container Integrity: Store in a tightly closed, original container in a cool, dry place.[5][7] Some suppliers recommend refrigerated storage (0-8 °C).[1]

-

Incompatible Materials: Keep away from strong oxidizing agents and alkalis.[7][8]

-

Segregation: Store locked up and segregated from incompatible materials.[5]

Section 4: The Last Line of Defense: Personal Protective Equipment (PPE) Workflow

The selection and use of PPE are not merely checklist items but a critical, self-validating system to prevent exposure. The choice of each component is directly linked to the identified hazards of skin, eye, and respiratory irritation.

Recommended PPE:

-

Eye/Face Protection: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[8] A face shield may be necessary for larger quantities or when there is a significant splash risk.

-

Skin Protection:

-

Gloves: Wear impervious chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for any tears or punctures before use.

-

Lab Coat: A long-sleeved lab coat is mandatory.

-

-

Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, a NIOSH/MSHA-approved respirator is required.

The following diagram illustrates the logical flow for donning and doffing PPE to minimize cross-contamination.

Section 5: Emergency Response Protocols

In the event of an exposure or spill, a rapid and pre-planned response is critical to mitigate harm.

First-Aid Measures:

-

Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[5][8]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[8] Remove contaminated clothing and wash it before reuse.[5] If skin irritation occurs, seek medical advice.[5]

-

Eye Contact: Rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes.[8] If eye irritation persists, get medical attention.[5][8]

-

Ingestion: Do NOT induce vomiting. Clean the mouth with water and seek immediate medical attention.[8]

Spill Management:

For minor spills, trained personnel equipped with appropriate PPE can perform cleanup. For major spills, evacuate the area and contact emergency services.

Minor Spill Cleanup Protocol:

-

Alert Personnel: Notify others in the immediate area of the spill.[9]

-

Ensure Ventilation: Increase ventilation by opening a fume hood sash.[9]

-

Don PPE: Wear, at a minimum, a lab coat, chemical-resistant gloves, and safety goggles.

-

Contain and Absorb: Gently cover the spill with an inert absorbent material like vermiculite, dry sand, or a universal spill absorbent.[9] Avoid raising dust.

-

Collect Residue: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[9]

-

Decontaminate: Clean the spill area with soap and water.[9]

-

Dispose of Waste: All cleanup materials should be treated as hazardous waste and disposed of according to institutional and local regulations.[5]

The following decision tree outlines the emergency response logic.

Section 6: Toxicological and Reactivity Profile

Toxicology: Detailed toxicological studies on Methyl 5-amino-2-iodobenzoate are not widely available. However, based on its classification and the data for structurally similar compounds like 2-Amino-5-iodobenzoic acid, it is prudent to assume it causes irritation.[5] The primary routes of exposure are inhalation, skin contact, and eye contact.

Reactivity and Stability:

-

Stability: The compound is stable under normal laboratory conditions.[8]

-

Hazardous Reactions: No hazardous reactions are expected under normal processing.[8]

-

Conditions to Avoid: Avoid heat, sources of ignition, and generation of dust.

-

Incompatible Materials: Strong oxidizing agents and strong alkalis.[7][8]

-

Hazardous Decomposition Products: Upon combustion, it may produce hazardous gases including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen iodide.[8]

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 77317-55-6 | 4658-H-X2 | MDL MFCD00798574 | Methyl 2-amino-5-iodobenzoate | SynQuest Laboratories [synquestlabs.com]

- 3. scbt.com [scbt.com]

- 4. calpaclab.com [calpaclab.com]

- 5. echemi.com [echemi.com]

- 6. 77317-55-6 Cas No. | Methyl 2-amino-5-iodobenzoate | Apollo [store.apolloscientific.co.uk]

- 7. 5-Iodoanthranilic Acid or 2-Amino-5-Iodobenzoic acid Manufacturers [mubychem.com]

- 8. fishersci.com [fishersci.com]

- 9. ut.edu [ut.edu]

An In-depth Technical Guide to the Solubility of Methyl 5-amino-2-iodobenzoate in Organic Solvents

Abstract

Methyl 5-amino-2-iodobenzoate is a key intermediate in the synthesis of complex pharmaceutical and research compounds. Its solubility profile across a range of organic solvents is a critical parameter, dictating reaction conditions, purification strategies, and formulation development. This guide provides a comprehensive analysis of the solubility of Methyl 5-amino-2-iodobenzoate, grounded in its physicochemical properties and the fundamental principles of intermolecular forces. In the absence of extensive empirical solubility data in the public domain, this paper presents a predictive framework based on the "like dissolves like" principle, supported by a detailed examination of solvent polarity, hydrogen bonding capacity, and dielectric constants. Furthermore, a robust, standardized protocol for the experimental determination of solubility is provided, enabling researchers to generate precise data tailored to their specific laboratory conditions. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding and practical application of solubility principles for this important synthetic building block.

Physicochemical Profile of Methyl 5-amino-2-iodobenzoate

A thorough understanding of the solute's molecular structure and properties is the foundation for predicting its solubility.

Structure and Functional Groups:

Methyl 5-amino-2-iodobenzoate (CAS No: 77317-55-6) is a substituted aromatic compound with the molecular formula C₈H₈INO₂.[1][2] Its structure features several key functional groups that govern its intermolecular interactions:

-

Aromatic Ring: A benzene ring, which is generally nonpolar and can participate in π-π stacking interactions.

-

Amino Group (-NH₂): A primary amine that is a strong hydrogen bond donor and a moderate hydrogen bond acceptor. This group significantly increases the molecule's polarity.

-

Ester Group (-COOCH₃): A methyl ester group which is polar and can act as a hydrogen bond acceptor at the carbonyl oxygen.

-

Iodine Atom (-I): A large, polarizable halogen atom that contributes to van der Waals forces and can participate in halogen bonding.

The combination of a nonpolar aromatic core with polar, hydrogen-bonding functional groups gives the molecule a mixed polarity.

Physical Properties:

| Property | Value | Source(s) |

| Molecular Weight | 277.06 g/mol | [1] |

| Physical State | Cream to pinkish or light yellow crystalline solid | [1] |

| Melting Point | 80-89 °C | [1] |

The crystalline solid state and relatively high melting point suggest that significant energy is required to overcome the crystal lattice forces during dissolution.

Theoretical Framework: "Like Dissolves Like"

The principle of "like dissolves like" is the cornerstone of solubility prediction. It posits that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile. The key intermolecular forces at play are:

-

Hydrogen Bonding: The strongest of the non-covalent interactions, occurring between a hydrogen atom bonded to a highly electronegative atom (like N or O) and another nearby electronegative atom.

-

Dipole-Dipole Interactions: Attractive forces between the positive end of one polar molecule and the negative end of another.

-

Van der Waals Forces (London Dispersion Forces): Weak, transient attractions that occur in all molecules, but are most significant in nonpolar molecules.

For Methyl 5-amino-2-iodobenzoate to dissolve, the energy released from the formation of new solute-solvent interactions must be sufficient to overcome the energy required to break the existing solute-solute (crystal lattice) and solvent-solvent interactions.

}

Figure 1: Energy balance in the dissolution process.

Predicted Solubility Profile in Common Organic Solvents

Based on the molecular structure of Methyl 5-amino-2-iodobenzoate and the properties of common organic solvents, we can predict a qualitative solubility profile.

Solvent Properties Table:

| Solvent | Type | Dielectric Constant (ε) | Polarity Index (P') | H-Bonding |

| Hexane | Nonpolar | 1.88 | 0.1 | None |

| Toluene | Nonpolar (Aromatic) | 2.38 | 2.4 | Acceptor (π-system) |

| Dichloromethane (DCM) | Polar Aprotic | 8.93 | 3.1 | Weak Acceptor |

| Ethyl Acetate | Polar Aprotic | 6.02 | 4.4 | Acceptor |

| Tetrahydrofuran (THF) | Polar Aprotic | 7.58 | 4.0 | Acceptor |

| Acetone | Polar Aprotic | 20.7 | 5.1 | Acceptor |

| Methanol | Polar Protic | 32.70 | 5.1 | Donor & Acceptor |

| Ethanol | Polar Protic | 24.55 | 4.3 | Donor & Acceptor |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.68 | 7.2 | Strong Acceptor |

Data compiled from various sources.[3][4][5][6][7]

Solubility Predictions:

-

High Solubility:

-

Dimethyl Sulfoxide (DMSO): As a highly polar aprotic solvent with a strong hydrogen bond accepting character, DMSO is expected to be an excellent solvent. It can effectively solvate the polar parts of the molecule.

-

Methanol and Ethanol: These polar protic solvents can act as both hydrogen bond donors (interacting with the ester and amino groups) and acceptors (interacting with the amino hydrogens). This dual capability should lead to high solubility.

-

-

Moderate to Good Solubility:

-

Acetone, Tetrahydrofuran (THF), and Ethyl Acetate: These common polar aprotic solvents are good hydrogen bond acceptors and have moderate polarity. They should effectively dissolve the compound, though perhaps not to the same extent as DMSO or alcohols.

-

Dichloromethane (DCM): While less polar than the aforementioned solvents, DCM is a good solvent for many organic compounds and should exhibit moderate solvating power for Methyl 5-amino-2-iodobenzoate.

-

-

Low to Negligible Solubility:

-

Toluene: The polarity of toluene is relatively low. While some interaction with the aromatic ring is possible, it will struggle to effectively solvate the polar amino and ester groups, leading to low solubility.

-

Hexane: As a nonpolar alkane, hexane lacks the ability to form hydrogen bonds or strong dipole-dipole interactions. It will be a very poor solvent for this compound.

-

Experimental Protocol for Solubility Determination

To obtain quantitative data, a standardized experimental procedure is necessary. The equilibrium solubility method is a reliable approach.

Objective: To determine the equilibrium solubility of Methyl 5-amino-2-iodobenzoate in a selected organic solvent at a specific temperature.

Materials:

-

Methyl 5-amino-2-iodobenzoate (crystalline solid)

-

Solvent of interest (e.g., Ethanol, HPLC grade)

-

Scintillation vials or sealed test tubes

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid Methyl 5-amino-2-iodobenzoate to a vial (enough so that undissolved solid remains at equilibrium).

-

Add a known volume of the solvent (e.g., 5.0 mL).

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a shaker bath set to a constant temperature (e.g., 25 °C).

-

Equilibrate for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed for at least 2 hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant (e.g., 1.0 mL) using a pipette or syringe.

-

Immediately filter the sample through a 0.45 µm syringe filter into a clean vial to remove any undissolved microcrystals.

-

Dilute the filtered sample with a known volume of the solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of known concentrations of Methyl 5-amino-2-iodobenzoate in the same solvent.

-

Analyze the standard solutions and the diluted sample using a validated HPLC or UV-Vis method.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area) versus concentration for the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units (e.g., mg/mL, g/L, or mol/L).

-

}

Figure 2: Experimental workflow for equilibrium solubility determination.

Applications in Research and Drug Development

Understanding the solubility of Methyl 5-amino-2-iodobenzoate is not merely an academic exercise; it has profound practical implications:

-

Organic Synthesis: Solvent selection is critical for controlling reaction rates, yields, and impurity profiles. A solvent that fully dissolves the starting material ensures a homogeneous reaction mixture, leading to more consistent and reproducible outcomes.

-

Crystallization and Purification: Solubility data as a function of temperature is essential for developing effective crystallization protocols.[8] A good crystallization solvent will dissolve the compound well at an elevated temperature but poorly at a lower temperature, maximizing the yield of pure crystals upon cooling.

-

Drug Discovery and Formulation: For any compound to be a viable drug candidate, it must have sufficient solubility to be absorbed and reach its biological target.[9][10] Early knowledge of solubility in various media (including organic solvents used in formulation processes) helps in assessing the "developability" of a new chemical entity and guides the selection of appropriate formulation strategies to enhance bioavailability.[7][9][11]

Conclusion

Methyl 5-amino-2-iodobenzoate is a molecule of significant interest in synthetic and medicinal chemistry. While specific quantitative solubility data is not widely published, a robust predictive analysis based on its molecular structure and the properties of solvents provides valuable guidance for its use. The presence of both hydrogen-bonding polar groups and a nonpolar aromatic ring suggests a preference for polar solvents. High solubility is predicted in polar protic solvents like methanol and ethanol, and in highly polar aprotic solvents like DMSO. Conversely, it is expected to be poorly soluble in nonpolar solvents such as toluene and hexane. For precise quantitative needs, the provided experimental protocol offers a reliable method for determining solubility. A thorough understanding of these solubility characteristics is paramount for the effective utilization of this compound in laboratory synthesis, process development, and pharmaceutical research.

References

-

Frontier, A. (2025). Solvents and Polarity. University of Rochester, Department of Chemistry. Retrieved from [Link]

- Jadhav, et al. (2020). The Importance of Solubility for New Drug Molecules. Banat's Journal of Biotechnology, XI(22), 32-39.

-

Technobis Crystallization Systems. (2023, April 5). The importance of solubility and how to collect it using dynamic methods. Retrieved from [Link]

-

Murov, S. (n.d.). Common Organic Solvents: Table of Properties. Retrieved from [Link]

-

Organometallics. (n.d.). Solvent-Miscibility-and-Polarity-Chart.pdf. Retrieved from [Link]

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.

-

Shodex. (n.d.). Polarities of Solvents. Retrieved from [Link]

-

Utah Tech University. (n.d.). Physical Properties of Organic Solvents. Retrieved from [Link]

Sources

- 1. parchem.com [parchem.com]

- 2. Methyl 2-amino-5-iodobenzoate | 77317-55-6 [chemicalbook.com]

- 3. Polarity Index [macro.lsu.edu]

- 4. Dielectric Constant [macro.lsu.edu]

- 5. ce.sysu.edu.cn [ce.sysu.edu.cn]

- 6. organometallics.it [organometallics.it]

- 7. depts.washington.edu [depts.washington.edu]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. tcichemicals.com [tcichemicals.com]

- 10. cactus.utahtech.edu [cactus.utahtech.edu]

- 11. research.cbc.osu.edu [research.cbc.osu.edu]

An In-depth Technical Guide to Methyl 5-amino-2-iodobenzoate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Synthesis

Methyl 5-amino-2-iodobenzoate is a key organic intermediate that has garnered significant interest in the fields of medicinal chemistry and materials science. Its unique trifunctional nature, featuring an aromatic amine, a methyl ester, and a sterically accessible iodine atom, makes it a highly versatile scaffold for the synthesis of complex molecular architectures. The strategic placement of these functional groups allows for a range of selective chemical transformations, rendering it an invaluable tool for the construction of novel pharmaceutical agents and functional materials.[1]

This technical guide provides a comprehensive overview of Methyl 5-amino-2-iodobenzoate, from its synthesis and historical context to its physicochemical properties and diverse applications. As a Senior Application Scientist, this guide aims to deliver not just procedural steps but also the underlying scientific principles and practical insights to empower researchers in their synthetic endeavors.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's properties is fundamental to its application. The key physicochemical and spectroscopic data for Methyl 5-amino-2-iodobenzoate are summarized below.

| Property | Value | Source |

| CAS Number | 1065102-79-5 | [2][3][4] |

| Molecular Formula | C₈H₈INO₂ | [3][4] |

| Molecular Weight | 277.06 g/mol | [4] |

| Appearance | Liquid | [3] |

| Purity | ≥98% | [5] |

| Storage Temperature | 2-8°C, Keep in dark place, sealed in dry | [3][5] |

| IUPAC Name | methyl 5-amino-2-iodobenzoate | [3] |

| InChI Key | MZYYAXWPUHHYDZ-UHFFFAOYSA-N | [3] |

| SMILES | O=C(OC)C1=CC(N)=CC=C1I | [4] |

Spectroscopic data is crucial for the identification and characterization of Methyl 5-amino-2-iodobenzoate. Key spectral features are available from various sources.[6]

The Synthetic Landscape: Pathways to Methyl 5-amino-2-iodobenzoate

While a singular, seminal paper detailing the "discovery" of Methyl 5-amino-2-iodobenzoate is not readily apparent in the historical literature, its synthesis can be logically deduced from well-established organic transformations. The preparation of this compound and its analogs primarily relies on two key strategies: electrophilic iodination of an aminobenzoate precursor or a Sandmeyer reaction of a diazotized aminobenzoate.

Strategy 1: Sandmeyer Reaction of Methyl 5-aminobenzoate

The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, is a classic and reliable method for converting primary aryl amines into aryl halides via a diazonium salt intermediate.[7][8] This approach is highly applicable to the synthesis of Methyl 5-amino-2-iodobenzoate. The general workflow is depicted below.

Caption: Workflow for the Sandmeyer Reaction Synthesis.

Mechanistic Insights:

The reaction proceeds in two main stages:

-

Diazotization: The primary aromatic amine of methyl 5-aminobenzoate is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like sulfuric acid) at low temperatures (0-5 °C) to form a diazonium salt. This intermediate is highly reactive and is typically used immediately without isolation.

-

Iodination: The diazonium salt is then treated with a source of iodide ions, most commonly potassium iodide (KI). The iodide ion acts as a nucleophile, displacing the dinitrogen gas (N₂), a very stable leaving group, to yield the aryl iodide.[9] Unlike other Sandmeyer reactions which often require a copper(I) catalyst, the iodination step proceeds efficiently without it.[9]

Experimental Protocol (Generalized):

A detailed, step-by-step protocol for the Sandmeyer-type iodination of an aromatic amine is as follows:[9]

-

Dissolution of the Amine: In a flask equipped with a magnetic stirrer and under a fume hood, dissolve the aromatic amine (e.g., methyl 5-aminobenzoate) in an aqueous solution of a strong acid (e.g., sulfuric acid).

-

Cooling: Cool the reaction mixture to 0-5 °C using an ice-salt bath. Maintaining this low temperature is critical to prevent the premature decomposition of the diazonium salt.

-

Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.

-

Iodination: In a separate flask, prepare a solution of potassium iodide in water. Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution. Effervescence (evolution of nitrogen gas) should be observed.

-

Work-up and Purification: After the addition is complete, the reaction mixture is typically warmed to room temperature and may be gently heated to ensure complete decomposition of the diazonium salt. The crude product is then extracted with an organic solvent, washed, dried, and purified by standard techniques such as column chromatography or distillation.

Strategy 2: Electrophilic Iodination of Methyl 5-aminobenzoate

Direct iodination of an activated aromatic ring is another viable synthetic route. The amino group in methyl 5-aminobenzoate is an activating, ortho-, para-directing group, while the methyl ester is a deactivating, meta-directing group. This directing effect favors the introduction of the iodine atom at the ortho position to the amino group (C2 or C6).

Caption: Workflow for Electrophilic Iodination Synthesis.

Mechanistic Insights:

This reaction follows the general mechanism of electrophilic aromatic substitution. An electrophilic iodine species (I⁺) is generated in situ from a less reactive iodine source. Common reagents for this include molecular iodine (I₂) in the presence of an oxidizing agent like hydrogen peroxide, or N-iodosuccinimide (NIS). The electron-rich aromatic ring attacks the electrophilic iodine, forming a resonance-stabilized carbocation intermediate (the sigma complex). A base then removes a proton from the ring to restore aromaticity, yielding the iodinated product.

Experimental Protocol (Analogous Synthesis):

A representative procedure for the iodination of a similar substrate, 2-amino-5-bromobenzoic acid methyl ester, is as follows, and can be adapted for methyl 5-aminobenzoate:[10]

-

Dissolution: Dissolve methyl 2-amino-5-bromobenzoate (2 mmol) in concentrated acetic acid (2 mL).

-

Iodination: Add N-iodosuccinimide (2.2 mmol) to the solution and stir at room temperature for 17 hours.

-

Work-up: Pour the reaction mixture into a mixture of saturated sodium bicarbonate solution (5 mL) and ice.

-

Extraction: Extract the aqueous mixture twice with ethyl acetate.

-

Purification: Combine the organic phases, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography.

Applications in Drug Discovery and Materials Science

Methyl 5-amino-2-iodobenzoate is a valuable intermediate due to its orthogonal functional groups, which can be selectively manipulated.[1]

-

Pharmaceutical Synthesis: The amino group can be acylated, alkylated, or transformed into other functional groups, while the iodo group is an excellent handle for transition metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.[1] This allows for the facile introduction of diverse substituents and the construction of complex molecular scaffolds found in many biologically active compounds.[11] For instance, related aminobenzoates are key intermediates in the synthesis of anticancer and anti-inflammatory agents.[11]

-

Materials Science: The ability to introduce various functional groups via the amino and iodo moieties makes this compound a useful precursor for the synthesis of novel organic electronic materials, functional polymers, and dyes.[12] The heavy iodine atom can also influence the photophysical properties of the resulting molecules.

Safety and Handling

Methyl 5-amino-2-iodobenzoate should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Based on the safety data for this compound, it is classified as a warning with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3] Precautionary measures include avoiding breathing dust/fumes/gas/mist/vapors/spray and washing skin thoroughly after handling.[13]

Conclusion

Methyl 5-amino-2-iodobenzoate is a synthetically valuable building block with significant potential in drug discovery and materials science. While its formal "discovery" is not prominently documented, its synthesis is readily achievable through established and reliable methods such as the Sandmeyer reaction and electrophilic iodination. The strategic arrangement of its functional groups provides a versatile platform for the creation of complex and novel molecules. This guide has provided a comprehensive overview of its synthesis, properties, and applications, equipping researchers with the foundational knowledge to effectively utilize this important chemical intermediate.

References

Sources

- 1. Methyl 5-amino-2-iodobenzoate | 1065102-79-5 | Benchchem [benchchem.com]

- 2. usbio.net [usbio.net]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. appchemical.com [appchemical.com]

- 5. 1065102-79-5|Methyl 5-amino-2-iodobenzoate|BLD Pharm [bldpharm.com]

- 6. Methyl 5-aMino-2-iodobenzoate(1065102-79-5) 1H NMR [m.chemicalbook.com]

- 7. lscollege.ac.in [lscollege.ac.in]

- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. METHYL 2-AMINO-5-BROMO-3-IODOBENZOATE synthesis - chemicalbook [chemicalbook.com]

- 11. chemimpex.com [chemimpex.com]

- 12. nbinno.com [nbinno.com]

- 13. synquestlabs.com [synquestlabs.com]

Molecular Weight of Methyl 5-amino-2-iodobenzoate: Theoretical Calculation and Experimental Verification

An In-depth Technical Guide:

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the molecular weight of Methyl 5-amino-2-iodobenzoate (CAS No. 77317-55-6), a critical intermediate in pharmaceutical and chemical research. We will detail the theoretical calculation of its molecular weight based on its elemental composition and present the industry-standard experimental protocols for its empirical verification. The primary techniques discussed are High-Resolution Mass Spectrometry (HRMS) for precise mass determination and Elemental Analysis for confirming elemental composition and purity. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to characterize and validate this key synthetic building block, ensuring the integrity and reproducibility of their work.

Compound Profile and Significance

Methyl 5-amino-2-iodobenzoate is a substituted anthranilic acid ester recognized for its utility as a versatile building block in organic synthesis.[1] Its structure, featuring an amine, an iodine atom, and a methyl ester on a benzene ring, provides multiple reactive sites for constructing more complex molecules. The iodine substituent, in particular, makes it an excellent candidate for various cross-coupling reactions pivotal in medicinal chemistry.[1]

This compound serves as a key intermediate in the development of novel pharmaceuticals, especially in the synthesis of anti-inflammatory, antimicrobial, and anti-cancer agents.[1] Its application also extends to materials science, where it can be used to create functionalized polymers and advanced materials.[1] Given its role in high-value applications, the precise and accurate determination of its molecular weight is a foundational step for identity confirmation, quality control, and stoichiometric calculations in subsequent synthetic steps.

| Property | Value | Source(s) |

| Chemical Name | Methyl 5-amino-2-iodobenzoate | [2][3] |

| Synonyms | 5-Iodoanthranilic acid methyl ester, Methyl 5-iodoanthranilate | [1] |

| CAS Number | 77317-55-6 | [1][2][3] |

| Molecular Formula | C₈H₈INO₂ | [1][3] |

| Calculated Molecular Weight | 277.06 g/mol | [1][2][3] |

| Appearance | Cream to pinkish crystalline solid | [1] |

| Melting Point | 80-89 °C | [1] |

Theoretical Molecular Weight Calculation

The theoretical molecular weight of a compound is calculated by summing the atomic masses of all constituent atoms in its molecular formula. This calculation provides a precise expected value against which experimental data can be compared.

The molecular formula for Methyl 5-amino-2-iodobenzoate is C₈H₈INO₂ .

The calculation, using the most common isotopes, is as follows:

| Element | Symbol | Count | Atomic Weight (amu) | Total Weight (amu) |

| Carbon | C | 8 | 12.011 | 96.088 |

| Hydrogen | H | 8 | 1.008 | 8.064 |

| Iodine | I | 1 | 126.904 | 126.904 |

| Nitrogen | N | 1 | 14.007 | 14.007 |

| Oxygen | O | 2 | 15.999 | 31.998 |

| Total | 277.061 |

Based on this, the monoisotopic mass is 276.9651 g/mol , and the average molecular weight is 277.06 g/mol . This value is the benchmark for all experimental verification methods.

Experimental Verification of Molecular Weight

While theoretical calculation provides an exact number, experimental verification is imperative to confirm the identity and purity of a synthesized or procured sample. Modern analytical chemistry relies on a combination of techniques to provide orthogonal validation.

Primary Method: High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is the gold standard for determining the molecular weight of organic compounds due to its exceptional accuracy and sensitivity.[4] It measures the mass-to-charge ratio (m/z) of ions, allowing for precise mass determination.[5][6] For a compound like Methyl 5-amino-2-iodobenzoate, Electrospray Ionization (ESI) is a commonly used "soft" ionization technique that generates intact molecular ions with minimal fragmentation.[4]

-

Sample Preparation: A dilute solution of the compound is prepared (typically ~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Ionization: The solution is introduced into the ESI source, where a high voltage is applied to create a fine spray of charged droplets. Solvent evaporation leads to the formation of gas-phase molecular ions, typically protonated ([M+H]⁺).[4]

-

Mass Analysis: The ions are guided into a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap). The analyzer separates ions based on their m/z ratio with high precision.[5]

-

Detection: An electron multiplier or similar detector records the abundance of ions at each m/z value.

-

Data Interpretation: The resulting mass spectrum plots ion intensity versus m/z. The peak corresponding to the molecular ion (or its adduct, like [M+H]⁺) is identified. For Methyl 5-amino-2-iodobenzoate (MW = 277.06), the [M+H]⁺ ion would be expected at an m/z of approximately 278.07. HRMS can measure this mass to within a few parts per million (ppm), confirming the elemental formula.

Confirmatory Method: Elemental Analysis

Elemental analysis (EA) is a powerful technique that provides the mass fractions of carbon, hydrogen, nitrogen, and heteroatoms in a sample.[7] While MS provides the total mass, EA confirms that the constituent parts are present in the correct ratios, thereby validating the molecular formula and assessing sample purity.[8] The most common method is combustion analysis.[7]

-

Sample Weighing: A small, precise amount of the dry compound (typically 1-3 mg) is weighed into a tin capsule.

-

Combustion: The sample is combusted at high temperatures (≥900 °C) in a stream of pure oxygen. This process converts carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.

-

Separation & Detection: The resulting gases are passed through a separation column and measured by a thermal conductivity detector.

-

Data Interpretation: The instrument software calculates the percentage by mass of C, H, and N in the original sample. These experimental percentages are then compared to the theoretical values calculated from the molecular formula (C₈H₈INO₂). For a publication or quality control, the experimental values should typically be within ±0.4% of the theoretical values.[7]

Theoretical Composition for C₈H₈INO₂:

-

%C = (8 * 12.011) / 277.061 * 100 = 34.70%

-

%H = (8 * 1.008) / 277.061 * 100 = 2.91%

-

%N = (1 * 14.007) / 277.061 * 100 = 5.06%

Conclusion

The molecular weight of Methyl 5-amino-2-iodobenzoate is theoretically calculated to be 277.06 g/mol based on its molecular formula, C₈H₈INO₂. For professionals in research and drug development, relying solely on theoretical values is insufficient. Rigorous experimental verification is mandatory to ensure compound identity and purity, which underpins the validity of all subsequent research.

The synergistic use of High-Resolution Mass Spectrometry and Elemental Analysis provides an unassailable confirmation of both molecular weight and elemental composition. HRMS delivers a highly accurate mass measurement, while EA validates the underlying atomic ratios. Adherence to these analytical principles is a cornerstone of scientific integrity, ensuring that the critical intermediates used in pharmaceutical synthesis and materials science are precisely what they are intended to be.

References

- How Engineering Works. (2025, December 16). How is molecular weight determined experimentally?

- Dartmouth College. Stoichiometry: Elemental Analysis.

- Creative Proteomics. Protein Molecular Weight Determination: Key Methods, Techniques, & Applications.

- Scribd. Determination of Molecular Weight by Mass Spectros.

- BenchChem. (2025). A Technical Guide to Mass Spectrometry for Molecular Weight Determination of Novel Peptides.

- Chem-Impex. 2-Amino-5-iodobenzoic acid methyl ester.

- Parchem. Methyl2-Amino-5-Iodobenzoate (Cas 77317-55-6).

- University of Minnesota. Determining molecular weights of proteins by ESI.

- Wikibooks. Structural Biochemistry/Protein sequence determination techniques/Mass Spectroscopy.

- Wikipedia. Elemental analysis.

- StudySmarter. How To Find Molecular Weight Of A Compound.

- University of Southern Mississippi. Determination of Molecular Weight.

- Chemistry LibreTexts. (2015, July 15). 11.9: Measuring the Molecular Mass of Organic Compounds: Mass Spectrometry.